molecular formula C14H11Cl2NO2 B1145938 Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled) CAS No. 1261393-71-8

Diclofenac-13C6 Sodium Salt (may contain up to 3per cent unlabelled)

Cat. No.: B1145938
CAS No.: 1261393-71-8
M. Wt: 302.10 g/mol
InChI Key: DCOPUUMXTXDBNB-PWMXWAJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

CAS No.

1261393-71-8

Molecular Formula

C14H11Cl2NO2

Molecular Weight

302.10 g/mol

IUPAC Name

2-[6-(2,6-dichloroanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19)/i1+1,2+1,4+1,7+1,9+1,12+1

InChI Key

DCOPUUMXTXDBNB-PWMXWAJOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2CC(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl

Synonyms

2-((2,6-Dichlorophenyl)aminobenzeneacetic Acid-13C6 Sodium Salt ;  [o-(2,6-Dichloroanilino)phenyl]acetic Acid Monosodium Salt-13C6 ;  Sodium Diclofenac-13C6 ;  Sorelmon-13C6 ;  Tsudohmin-13C6 ;  Valetan-13C6 ;  Voldal-13C6 ;  Voltaren-13C6 ;  Voltaren Ophtha

Origin of Product

United States

Description

Historical Context and Development of Isotopically Labeled Diclofenac

The development of isotopically labeled diclofenac compounds emerged from the broader evolution of stable isotope dilution methodology in pharmaceutical analysis during the late twentieth and early twenty-first centuries. Diclofenac itself was first synthesized by Alfred Sallmann and Rudolf Pfister in 1973 and subsequently approved by the United States Food and Drug Administration in July 1988 under the trade name Voltaren, marketed by Novartis. The systematic development of carbon-13 labeled variants followed the recognition that stable isotope internal standards could provide unprecedented analytical specificity and accuracy in quantitative determinations.

The historical progression toward isotopically labeled pharmaceutical standards was driven by the limitations of traditional analytical methods that relied on structurally similar but chemically distinct internal standards. These conventional approaches often suffered from matrix effects, differential extraction efficiencies, and varying ionization responses in mass spectrometric analysis. The introduction of stable isotope labeling technology represented a paradigm shift, enabling the use of internal standards that were chemically identical to the analyte except for the isotopic composition.

The specific development of diclofenac-13C6 compounds coincided with advances in synthetic organic chemistry that made selective isotopic enrichment economically feasible for routine analytical applications. The strategic placement of carbon-13 atoms within the aromatic ring system was chosen to maximize mass spectral differentiation while maintaining chemical and physical properties nearly identical to the unlabeled parent compound. This approach ensured that the isotopically labeled standard would exhibit essentially identical extraction efficiency, chromatographic behavior, and ionization characteristics compared to the native diclofenac molecule.

The commercialization of diclofenac-13C6 sodium salt as an analytical standard reflected the growing regulatory emphasis on method validation and quality assurance in pharmaceutical analysis. Regulatory agencies increasingly recognized the superior analytical performance achievable through stable isotope dilution methods, leading to broader acceptance and eventual preference for isotopically labeled internal standards in bioanalytical method validation. This regulatory evolution provided the market incentive necessary for commercial suppliers to invest in the specialized synthetic capabilities required for isotope labeling.

Significance in Analytical Chemistry as a Stable Isotope Standard

Diclofenac-13C6 sodium salt occupies a central position in modern analytical chemistry as an exemplar of stable isotope internal standards that enable the highest possible analytical specificity for quantitative determinations. The compound's significance stems from its ability to compensate for virtually all sources of analytical variability that can compromise the accuracy and precision of pharmaceutical measurements. When employed as an internal standard, diclofenac-13C6 experiences identical sample preparation losses, matrix effects, and instrumental variations as the unlabeled analyte, thereby providing exceptional correction capabilities.

The analytical superiority of stable isotope dilution methodology using diclofenac-13C6 becomes particularly evident in complex biological matrices where traditional internal standards may exhibit differential behavior. Matrix effects, which can significantly impact ionization efficiency in electrospray ionization mass spectrometry, affect both the labeled and unlabeled forms equally, ensuring that quantitative ratios remain constant regardless of matrix composition. This property is especially critical in bioanalytical applications where plasma proteins, lipids, and other endogenous components can cause unpredictable analytical interference.

The six-mass-unit difference between diclofenac-13C6 and unlabeled diclofenac provides clear mass spectral separation while maintaining chromatographic co-elution, a combination that is essential for effective internal standardization. Multiple reaction monitoring experiments demonstrate excellent resolution between the transitions used for quantification: mass-to-charge ratio 294.0 to 250.0 for unlabeled diclofenac and 300.1 to 256.1 for the carbon-13 labeled variant. This mass separation is sufficient to eliminate cross-contribution between analyte and internal standard signals while ensuring that both compounds behave identically during liquid chromatography separation.

The precision and accuracy improvements achieved through stable isotope dilution with diclofenac-13C6 have been demonstrated across multiple analytical platforms and matrix types. Bioanalytical method validation studies consistently report between-run precision values below five percent relative standard deviation when employing this isotopic internal standard, representing substantial improvements over methods using structurally different internal standards. These performance characteristics have made diclofenac-13C6 sodium salt an essential component of regulatory-compliant bioanalytical methods for pharmaceutical development and therapeutic monitoring applications.

Fundamentals of 13C Labeling in Pharmaceutical Analysis

Carbon-13 labeling represents one of the most widely adopted stable isotope enrichment strategies in pharmaceutical analysis due to the ubiquitous presence of carbon atoms in drug molecules and the favorable analytical properties of this isotope. The natural abundance of carbon-13 is approximately 1.1 percent, making artificial enrichment readily detectable by mass spectrometry while maintaining chemical properties essentially identical to carbon-12. In the case of diclofenac-13C6, the strategic incorporation of six carbon-13 atoms within the acetophenyl ring system creates a compound with a molecular weight increase of six daltons compared to the unlabeled parent molecule.

The synthetic approach to carbon-13 labeling typically involves the use of isotopically enriched starting materials or intermediates during the drug synthesis pathway. For diclofenac-13C6, the labeling is specifically located within the acetophenyl ring portion of the molecule, requiring isotopically enriched aromatic precursors. This selective labeling strategy ensures that the isotopic signature is retained throughout typical metabolic pathways while maintaining the drug's fundamental chemical and biological properties.

The analytical advantages of carbon-13 labeling extend beyond simple mass differentiation to include enhanced method specificity and reduced analytical variability. The isotopic substitution creates no significant changes in chemical reactivity, solubility, or chromatographic behavior, ensuring that labeled and unlabeled forms exhibit virtually identical analytical responses except for mass spectral characteristics. This property is crucial for internal standard applications where any differential behavior between analyte and standard would compromise quantitative accuracy.

Mass spectrometric detection of carbon-13 labeled compounds benefits from the predictable fragmentation patterns that mirror those of unlabeled molecules with appropriate mass shifts. In the case of diclofenac-13C6, the primary fragmentation pathway involves loss of the carboxylic acid group, creating product ions that retain the isotopic label and maintain the six-dalton mass difference. This fragmentation consistency enables the development of robust multiple reaction monitoring methods that provide excellent sensitivity and specificity for quantitative analysis.

The stability of carbon-13 labeling under typical analytical conditions represents another fundamental advantage of this isotopic enrichment strategy. Unlike some other isotopic labels that may be subject to exchange reactions or metabolic replacement, carbon-13 incorporated into aromatic ring systems remains stable under normal analytical handling and storage conditions. This stability ensures that isotopic purity is maintained throughout the analytical workflow, from sample preparation through final detection.

Chemical Identity and Nomenclature

Diclofenac-13C6 sodium salt possesses the systematic chemical name sodium 2-(2-((2,6-dichlorophenyl)amino)phenyl-1,2,3,4,5,6-13C6)acetate, reflecting the specific isotopic substitution pattern within its molecular structure. The compound maintains the core diclofenac framework while incorporating six carbon-13 atoms in the positions corresponding to the aromatic carbon atoms of the acetophenyl ring system. This labeling pattern is denoted by the subscript notation indicating the specific carbon positions that contain the isotopic enrichment.

The molecular formula for diclofenac-13C6 sodium salt is expressed as C8^13C6H10Cl2NNaO2, explicitly indicating the presence of eight carbon-12 atoms and six carbon-13 atoms within the molecular structure. The molecular weight of the labeled compound is 324.18 grams per mole, representing a six-dalton increase compared to unlabeled diclofenac sodium salt, which has a molecular weight of 318.13 grams per mole. This mass difference forms the analytical basis for mass spectrometric differentiation between labeled and unlabeled forms.

Property Diclofenac Sodium Diclofenac-13C6 Sodium
CAS Number 15307-79-6 1261393-73-0
Molecular Formula C14H10Cl2NNaO2 C8^13C6H10Cl2NNaO2
Molecular Weight 318.13 g/mol 324.18 g/mol
Mass Shift - +6 daltons

The structural representation of diclofenac-13C6 sodium salt demonstrates the preservation of all functional groups and stereochemical features present in the unlabeled parent compound. The dichloroaniline substituent, the acetyl linkage, and the carboxylate sodium salt functionality remain chemically identical, ensuring that biological activity and analytical behavior are maintained. The isotopic substitution occurs exclusively within the aromatic carbon framework, creating no alterations to hydrogen bonding patterns, electronic distribution, or molecular geometry that might affect pharmaceutical properties.

Commercial preparations of diclofenac-13C6 sodium salt are typically supplied with isotopic purity specifications indicating the extent of carbon-13 enrichment and the potential presence of unlabeled material. Standard commercial products may contain up to three percent unlabeled diclofenac, reflecting the practical limitations of synthetic isotopic enrichment processes. This level of isotopic purity is generally sufficient for analytical applications, as the mass spectral contribution from unlabeled impurities can be mathematically corrected during quantitative analysis.

The stereochemical designation and conformational properties of diclofenac-13C6 sodium salt mirror those of the unlabeled compound, maintaining the characteristic twisted conformation of the phenylacetic acid derivative that contributes to its biological activity. The isotopic substitution creates no measurable changes in bond lengths, bond angles, or conformational preferences, ensuring that the labeled compound serves as an ideal internal standard for analytical applications.

Current Research Landscape and Applications

The contemporary research landscape surrounding diclofenac-13C6 sodium salt encompasses diverse applications spanning bioanalytical method development, pharmaceutical quality control, bioequivalence studies, and therapeutic drug monitoring. Current investigations focus on optimizing analytical methodologies to leverage the unique advantages of stable isotope dilution while addressing emerging regulatory requirements for pharmaceutical analysis. These research efforts have established diclofenac-13C6 as a model compound for demonstrating best practices in isotopically labeled internal standard applications.

Bioanalytical method development represents the predominant application area for diclofenac-13C6 sodium salt, with numerous published methodologies demonstrating its utility in liquid chromatography-tandem mass spectrometry applications. Recent validation studies have established calibration ranges spanning three orders of magnitude, typically from approximately 4 nanograms per milliliter to over 1000 nanograms per milliliter in human plasma matrices. These methods consistently achieve correlation coefficients exceeding 0.999 and demonstrate inter-run precision values below three percent relative standard deviation, establishing new benchmarks for bioanalytical performance.

Analytical Parameter Typical Values Reference Range
Calibration Range 3.9-1194 ng/mL 4-1200 ng/mL
Lower Limit of Quantitation 3.9 ng/mL 3-5 ng/mL
Inter-run Precision 1.35-2.28% RSD <5% RSD
Accuracy 100.25-104.67% 85-115%
Correlation Coefficient ≥0.999 ≥0.99

Bioequivalence study applications constitute another major research focus, with diclofenac-13C6 serving as the analytical foundation for regulatory submissions comparing generic and reference formulations. These studies require exceptional analytical precision to detect subtle differences in pharmacokinetic parameters, making the enhanced accuracy provided by stable isotope dilution methodology essential for regulatory acceptance. The ability to quantify diclofenac concentrations with minimal analytical variability enables more precise determination of bioequivalence metrics such as area under the concentration-time curve and maximum plasma concentration.

Environmental monitoring applications represent an emerging research area where diclofenac-13C6 sodium salt serves as an internal standard for detecting pharmaceutical contamination in water systems. These applications require ultra-low detection limits and exceptional matrix tolerance, challenging analytical methodologies to achieve nanogram-per-liter sensitivity in complex environmental matrices. The stable isotope dilution approach provides critical compensation for matrix effects and extraction variability that can compromise environmental analytical results.

Research into metabolite analysis has revealed additional applications for diclofenac-13C6 derivatives, particularly in studies investigating cytochrome P450-mediated biotransformation pathways. The availability of isotopically labeled metabolites such as 4'-hydroxydiclofenac-13C6 enables comprehensive pharmacokinetic studies that track both parent drug and metabolite concentrations simultaneously. These applications demonstrate the expanding scope of stable isotope methodology beyond simple parent drug quantification to encompass complex metabolic profiling studies.

Preparation Methods

Isotopic Labeling of the Acetophenyl Ring

The acetophenyl ring is labeled with six carbon-13 atoms through a palladium-catalyzed coupling reaction. The precursor, o-bromophenylacetic acid, is synthesized using 13C-enriched benzene derivatives. Key steps include:

  • Bromination : Benzene-13C6 undergoes electrophilic bromination to form bromobenzene-13C6.

  • Acetylation : The brominated intermediate reacts with acetic anhydride to yield o-bromophenylacetamide-13C6.

  • Condensation : As described in the patent, o-bromophenylacetamide-13C6 reacts with 2,6-dichloroaniline in the presence of an Fe catalyst (e.g., FeCl3) and inorganic base (e.g., K2CO3) to form N,N-dimethyl-2-(2,6-dichloroaniline)phenylacetamide-13C6 (Compound II).

Hydrolysis to Sodium Salt

Compound II undergoes alkaline hydrolysis using sodium hydroxide (2 M, 80°C, 4 h) to yield Diclofenac-13C6 sodium salt. The reaction is quenched with hydrochloric acid, and the product is purified via recrystallization from ethanol-water (1:3 v/v).

Reaction Conditions and Optimization

Catalytic System

The Fe-catalyzed condensation step achieves a 78–82% yield for the unlabelled compound. For the labeled variant, substituting FeCl3 with Pd(OAc)2 improves isotopic retention, reducing side reactions that degrade 13C enrichment.

Table 1: Comparative Catalytic Efficiency

CatalystTemperature (°C)Yield (%)Isotopic Purity (%)
FeCl31208095 (unlabelled)
Pd(OAc)21007598.5

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance reaction kinetics but may accelerate isotopic exchange. Optimal conditions use toluene at 100°C, balancing yield (72%) and isotopic purity (97.2%).

Purification and Quality Control

Chromatographic Purification

Post-hydrolysis, the crude product is purified via reversed-phase HPLC (C18 column, 250 × 4.6 mm, 5 µm) with a methanol-phosphate buffer (pH 2.5) mobile phase. This step removes unlabelled contaminants, ensuring ≤3% unlabelled content.

Table 2: HPLC Purification Parameters

ParameterValue
ColumnAcquity UPLC BEH-C18
Mobile PhaseMethanol:Phosphate Buffer (70:30)
Flow Rate0.3 mL/min
DetectionUV at 276 nm

Mass Spectrometry Validation

High-resolution mass spectrometry (HRMS) confirms isotopic enrichment. The molecular ion [M–H]– for Diclofenac-13C6 appears at m/z 294.0 (vs. 288.0 for unlabelled), with a mass accuracy <2 ppm.

Isotopic Purity and Correction Factors

The final product’s isotopic purity (≥97%) is validated using nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS). Correction factors account for residual water (19.9%) and chemical purity (99.9%), as shown in Table 3.

Table 3: Correction Factors for Diclofenac-13C6 Sodium Salt

ParameterValue
Purity (%)99.9
Water Content (%)19.9
Correction Factor0.7432

Industrial Scaling Challenges

Scaling the synthesis to industrial levels introduces challenges:

  • Cost of 13C Precursors : Benzene-13C6 costs ~$2,500/g, necessitating efficient recycling of unreacted intermediates.

  • Catalyst Recovery : Pd catalysts are recovered via filtration and reused, reducing costs by 30%.

  • Thermal Degradation : High-temperature steps are minimized to prevent 13C loss, with microwave-assisted synthesis reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

Diclofenac-13C6 Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of diclofenac can lead to the formation of hydroxylated metabolites, while reduction can yield dechlorinated products .

Scientific Research Applications

Analytical Chemistry

Diclofenac-13C6 sodium salt serves as an analytical standard in mass spectrometry and chromatography. Its isotopic labeling allows for precise quantification and tracking of diclofenac in complex biological matrices, enhancing the reliability of analytical results.

Pharmacokinetic Studies

The compound is extensively utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. The isotopic label facilitates the tracing of diclofenac's metabolic pathways, providing insights into its pharmacological behavior in vivo.

Toxicology Research

Research has shown that high doses of diclofenac can lead to nephrotoxicity. Studies using Diclofenac-13C6 sodium salt have assessed its renal effects in animal models, highlighting the importance of dosage in evaluating drug safety.

Drug Development

In drug development, Diclofenac-13C6 sodium salt aids in formulating new NSAIDs by providing a model for understanding drug interactions and mechanisms of action. Its use in comparative studies with other NSAIDs helps identify potential advantages or disadvantages in therapeutic applications.

Data Table: Comparison with Other NSAIDs

CompoundCOX-1 Inhibition IC50COX-2 Inhibition IC50Unique Features
Diclofenac-13C64 nM1.3 nMIsotopically labeled for research
Ibuprofen~20 μM~10 μMSelective COX inhibitor
Naproxen~0.5 μM~0.5 μMLonger half-life
Ketoprofen~0.8 μM~0.4 μMAlso has analgesic properties

Case Study 1: Nephrotoxicity Assessment

A study evaluated the nephrotoxic effects of Diclofenac-13C6 sodium salt in rats. Results indicated significant renal damage at high doses, characterized by histopathological changes and elevated serum biomarkers of oxidative stress. Co-administration with antioxidants showed protective effects, emphasizing the need for careful dosage management in clinical settings.

Case Study 2: Synovial Fluid Concentration

In a pharmacokinetic study involving human subjects, diclofenac was administered via enteric-coated tablets. Measurements revealed that diclofenac levels in synovial fluid were significantly higher than those in plasma, persisting for up to 11 hours post-administration. This finding supports its efficacy in treating inflammatory conditions such as osteoarthritis.

Biochemical Mechanisms

Diclofenac-13C6 sodium salt's mechanism involves inhibiting COX enzymes, leading to decreased prostaglandin synthesis:

  • Prostaglandin Synthesis Pathway : Reduced production leads to diminished inflammation and pain signaling.
  • Nitric Oxide-Cyclic GMP-Potassium Channel Pathway : Influences vasodilation and pain perception.

Mechanism of Action

Diclofenac-13C6 Sodium Salt exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the production of prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting these enzymes, diclofenac reduces the production of prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Physicochemical Properties

Solubility and Stability

Diclofenac-13C6 Sodium Salt shares solubility characteristics with unlabelled diclofenac sodium, exhibiting a water solubility of 3.38 mM at 25°C . Comparative studies of diclofenac salts (Table 1) reveal that sodium salts generally exhibit higher aqueous solubility than potassium or aliphatic amine salts (e.g., diethylamine salts used in topical gels), which are optimized for dermal penetration .

Table 1: Solubility and Stability of Diclofenac Salts

Salt Form Solubility (mM, 25°C) Stability (pH 7.4, 25°C) Primary Use
Diclofenac Sodium 3.38 >12 months Oral/Injectable
Diclofenac Potassium 2.91 >12 months Oral
Diclofenac Diethylamine 1.45 6–12 months Topical gel
Diclofenac-13C6 Sodium 3.38 >12 months Analytical internal standard

Data compiled from

However, salts with aliphatic amines (e.g., diethylamine) show reduced solubility and stability due to hygroscopicity and pH sensitivity .

Analytical Utility

Role in LC-MS Quantification

Diclofenac-13C6 Sodium Salt is specifically designed as an internal standard to correct for matrix effects and instrument variability in LC-MS. Its ¹³C isotopes produce a +6 Da mass shift, enabling clear differentiation from unlabelled diclofenac. In contrast, deuterated analogs (e.g., ²H3-diclofenac) may undergo isotopic exchange in protic solvents, leading to signal overlap .

However, the presence of up to 3% unlabelled diclofenac requires normalization protocols. Studies show that improper correction for this impurity can reduce correlation coefficients (R²) in calibration curves by 5–10% .

Stability and Isotopic Integrity

Diclofenac-13C6 Sodium Salt demonstrates stability comparable to unlabelled sodium salts under standard storage conditions (25°C, dry environment). In contrast, diclofenac salts with aliphatic amines (e.g., ethanolamine) degrade faster due to hydrolysis and oxidative byproducts .

Isotopic integrity is a key distinction: ¹³C-labeled compounds are chemically inert and resistant to isotopic exchange, unlike deuterated analogs. This makes Diclofenac-13C6 preferable for long-term studies or high-pH environments .

Biological Activity

Diclofenac-13C6 sodium salt is a labeled analogue of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac, primarily used for its potent anti-inflammatory and analgesic properties. This compound is particularly valuable in pharmacological research due to its isotopic labeling, which facilitates tracking and understanding its metabolic pathways and biological effects.

Target Enzymes
Diclofenac-13C6 sodium salt exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are critical mediators of inflammation and pain .

Biochemical Pathways
The inhibition of COX enzymes affects several biochemical pathways:

  • Prostaglandin Synthesis Pathway: Reduced production of prostaglandins leads to decreased inflammation and pain signaling.
  • Nitric Oxide-Cyclic GMP-Potassium Channel Pathway: This pathway is also influenced by diclofenac, contributing to its overall anti-inflammatory effects.

Pharmacokinetics

Diclofenac-13C6 sodium salt demonstrates rapid and complete oral absorption. It accumulates in inflamed tissues, where it can exert therapeutic effects at concentrations exceeding those in systemic circulation. Notably, studies have shown that diclofenac remains detectable in synovial fluid for extended periods after administration, enhancing its effectiveness in treating joint-related conditions .

Cellular Effects

At the cellular level, diclofenac influences various processes:

  • Inhibition of Prostaglandin Production: This leads to reduced inflammation and pain.
  • Induction of Apoptosis: Diclofenac has been shown to induce apoptosis in certain cell types, such as neural stem cells, via activation of the caspase cascade .

Dosage Effects in Animal Models

Research indicates that the biological effects of diclofenac vary with dosage:

  • Therapeutic Doses: Effective in reducing inflammation and pain without significant adverse effects.
  • Higher Doses: Associated with toxicity, including gastrointestinal irritation and renal impairment. A study demonstrated severe kidney damage in rats administered high doses of diclofenac .

Case Studies

Case Study 1: Nephrotoxicity Assessment
A study evaluated the protective effects of vitamins C and E against diclofenac-induced nephrotoxicity in rats. The findings indicated that diclofenac administration led to significant renal damage, characterized by histopathological changes and elevated serum oxidative stress parameters. Co-administration of antioxidants mitigated some toxic effects, highlighting the compound's potential nephrotoxic risks .

Case Study 2: Synovial Fluid Concentration
Another study investigated the pharmacokinetics of diclofenac sodium in humans. It was found that after administration of a 50 mg enteric-coated tablet, diclofenac levels in synovial fluid were significantly higher than those in plasma, persisting for up to 11 hours post-administration. This prolonged presence suggests its efficacy in treating conditions like osteoarthritis and rheumatoid arthritis .

Comparison with Similar Compounds

CompoundCOX-1 Inhibition IC50COX-2 Inhibition IC50Unique Features
Diclofenac-13C64 nM1.3 nMIsotopically labeled for research
Ibuprofen~20 μM~10 μMSelective COX inhibitor
Naproxen~0.5 μM~0.5 μMLonger half-life
Ketoprofen~0.8 μM~0.4 μMAlso has analgesic properties

Diclofenac-13C6 sodium salt stands out due to its isotopic labeling, which allows for precise tracking in metabolic studies compared to other NSAIDs.

Q & A

Q. How should researchers account for the ≤3% unlabelled diclofenac impurity in quantitative mass spectrometry studies?

Diclofenac-13C6 sodium salt is used as an internal standard (IS) to correct for analytical variability, but its isotopic impurity (≤3% unlabelled) must be addressed methodologically:

  • Spike-in calibration : Prepare calibration curves using pure unlabelled diclofenac and adjust for the isotopic impurity’s contribution to the IS signal.
  • Chromatographic separation : Use a UPLC BEH-C18 column (100 mm × 2.1 mm, 1.7 µm) with a mobile phase gradient to resolve labelled and unlabelled forms .
  • Data correction : Apply TraceFinder™ 3.3 or similar software to subtract the unlabelled component’s signal from the IS peak area .

Q. What formulation protocols ensure stability of Diclofenac-13C6 sodium salt in preclinical studies?

Stable formulations require solvent compatibility and storage optimization:

  • Injectable preparations : Use DMSO:Tween 80:Saline (10:5:85) for IV/IM administration. Filter through 0.22 µm regenerated cellulose filters to remove particulates .
  • Storage : Aliquot stock solutions (e.g., 25 mg/mL in DMSO) and store at -20°C to minimize freeze-thaw degradation .
  • Solubility testing : Pre-equilibrate solutions at 25°C for ≥24 hours to avoid supersaturation artifacts .

Q. What analytical validation steps are critical for Diclofenac-13C6 in environmental or biological matrices?

ParameterMethod (Evidence Source)Acceptance Criteria
Precision (RSD%)Triple quadrupole MS/MS ≤15% for intra/inter-day assays
Recovery efficiencySPE extraction with IS correction85–115% in spiked samples
Limit of detectionSignal-to-noise ratio ≥3 ≤1 ng/mL in wastewater

Advanced Research Questions

Q. How does the presence of hydrate forms affect solubility measurements of Diclofenac-13C6 sodium salt?

Hydrate formation (e.g., bihydrate polymorphs) significantly alters equilibrium solubility:

  • Polymorph screening : Crystallize the salt from water and organic solvents (e.g., acetone), then characterize via DSC and HSM to identify hydrates .
  • Solubility protocols : Equilibrate excess solid in water at 25°C for ≥7 days to reach true saturation, avoiding metastable states .
  • Impact on data : Hydrated forms reduce apparent solubility by 30–50% compared to anhydrous forms, requiring stoichiometric adjustments in pharmacokinetic models .

Q. What advanced normalization strategies address bias when Diclofenac-13C6 IS introduces variability in metabolomic studies?

Evidence shows that normalization using Diclofenac-13C6 alone ("D" method) can worsen data correlations due to matrix effects . Mitigation strategies include:

  • Multi-IS normalization : Combine Diclofenac-13C6 with four additional internal standards (e.g., "ADNCC" method) to reduce platform-specific bias .
  • Machine learning : Apply MLR-based normalization to correct for non-linear signal drift in longitudinal studies .

Q. How do isotopic impurities influence enzyme kinetics in COX inhibition assays?

The ≤3% unlabelled diclofenac may confound IC50 calculations in COX-1/COX-2 inhibition studies:

  • Competitive binding assays : Use higher purity batches (e.g., ≥97% 13C6) to avoid underestimating labelled diclofenac’s potency (reported IC50: 1.3–4 nM for COX isoforms) .
  • Correction factor : Adjust inhibition curves by subtracting the unlabelled component’s activity via parallel control experiments .

Q. What experimental designs optimize Diclofenac-13C6 recovery in complex wastewater matrices?

  • Sample pretreatment : Acidify wastewater to pH 2.0 before solid-phase extraction (SPE) to enhance diclofenac retention .
  • Matrix-matched calibration : Spike IS post-extraction to correct for ion suppression/enhancement in MS/MS detection .
  • Long-term stability : Store filtered samples at -20°C and analyze within two weeks to prevent degradation .

Methodological Considerations for Contradictory Data

Q. How should researchers resolve discrepancies in diclofenac solubility values across studies?

Contradictions often arise from hydrate vs. anhydrous forms or equilibration time:

  • Case example : Pyrrolidine ethanol diclofenac salt shows 2x higher solubility when equilibrated for 14 days (hydrate form) vs. 3 days (anhydrous form) .
  • Best practice : Report the physical state of the salt (e.g., hydrate stoichiometry) and equilibration duration in all solubility studies .

Q. Why do some normalization methods using Diclofenac-13C6 worsen metabolomic data correlations?

As shown in , single-IS normalization ("D" method) amplifies platform-specific noise. Solutions include:

  • Cross-validation : Compare "D" method results with median peak ratio normalization ("Median") to identify systematic errors .
  • Data filtering : Exclude outliers identified via scatter plot analysis against reference datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.